molecular formula C7H5BrClIO B2488810 3-Bromo-2-chloro-5-iodoanisole CAS No. 1263377-40-7

3-Bromo-2-chloro-5-iodoanisole

Cat. No. B2488810
CAS RN: 1263377-40-7
M. Wt: 347.37
InChI Key: GOVVRCZPILNXFE-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-iodoanisole is a compound with a unique chemical structure . It has the molecular formula C7H5BrClIO . This compound contributes to medical research, specifically into cancer and treatment in medical conditions of proliferative retinopathies, such as diabetic retinopathy .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, one study reported the synthesis of small organic molecules derived from a well-known glass former, 1,3-bis (1-naphthyl)-5- (2-naphthyl)benzene (α,α,β-TNB). The synthesis was based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). These methods have been used to optimize the molecular structures of the compounds. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Scientific Research Applications

Reactions with Other Chemical Compounds

3-Bromo-2-chloro-5-iodoanisole, as a type of haloarene, participates in various chemical reactions. For example, research by Lockhart, Chopa, and Rossi (1999) explored the reactions of different haloarenes with triphenylstannyl anions in various solvents. They found that bromoarenes, including compounds similar to 3-Bromo-2-chloro-5-iodoanisole, react faster via a halogen metal exchange mechanism than by the SRN1 process (Lockhart, Chopa, & Rossi, 1999).

Magnetic Properties Studies

In another study, the magnetic properties of certain halogenated compounds, which could include analogs of 3-Bromo-2-chloro-5-iodoanisole, were investigated. Defotis et al. (1996) studied the magnetic properties of various halogenated compounds by dc susceptibility measurements. This research is relevant for understanding the magnetic behavior of halogen-rich compounds like 3-Bromo-2-chloro-5-iodoanisole (Defotis et al., 1996).

Spectroscopic Analysis

Ogawa et al. (1978) conducted studies on the Raman and infrared spectra of various halogenated compounds, including those structurally similar to 3-Bromo-2-chloro-5-iodoanisole. Their research provides valuable insights into the vibrational frequencies and rotational isomerism of such molecules, which are essential for understanding their physical and chemical properties (Ogawa et al., 1978).

Disinfection Byproducts in Drinking Water

Richardson et al. (2008) explored the occurrence and toxicity of various iodinated disinfection byproducts in drinking water, which could include compounds structurally similar to 3-Bromo-2-chloro-5-iodoanisole. Their findings are crucial for assessing the environmental and health impacts of such halogenated compounds in water sources (Richardson et al., 2008).

Organic Synthesis and Halogenation Reactions

The compound's utility in organic synthesis, particularly in halogenation reactions, is also a significant area of study. Research by Ridley and Simpson (1981) on the preparation of substituted compounds, which could be analogs or derivatives of 3-Bromo-2-chloro-5-iodoanisole, sheds light on the utility of such halogenated compounds in synthetic chemistry (Ridley & Simpson, 1981).

properties

IUPAC Name

1-bromo-2-chloro-5-iodo-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClIO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVVRCZPILNXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-5-iodoanisole

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